molecular formula C15H21NO2 B14788938 1,2,5-Trimethylpiperidin-4-YL benzoate

1,2,5-Trimethylpiperidin-4-YL benzoate

Cat. No.: B14788938
M. Wt: 247.33 g/mol
InChI Key: CFHMFMSIDMLAND-UHFFFAOYSA-N
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Description

1,2,5-Trimethylpiperidin-4-YL benzoate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is known for its potential therapeutic applications, including antimicrobial, analgesic, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-Trimethylpiperidin-4-YL benzoate typically involves the reaction of 1,2,5-trimethylpiperidin-4-ol with benzoic acid or its derivatives. One common method includes the esterification reaction where 1,2,5-trimethylpiperidin-4-ol is reacted with benzoic acid in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

1,2,5-Trimethylpiperidin-4-YL benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, alcohols, and substituted piperidine derivatives .

Scientific Research Applications

1,2,5-Trimethylpiperidin-4-YL benzoate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,5-Trimethylpiperidin-4-YL benzoate is unique due to its broad spectrum of biological activities and its potential for use in various therapeutic applications. Its structural features allow for diverse chemical modifications, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

(1,2,5-trimethylpiperidin-4-yl) benzoate

InChI

InChI=1S/C15H21NO2/c1-11-10-16(3)12(2)9-14(11)18-15(17)13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3

InChI Key

CFHMFMSIDMLAND-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(CN1C)C)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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